6-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}nicotinamide
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Overview
Description
6-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}nicotinamide is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.409. The purity is usually 95%.
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Scientific Research Applications
Bisubstrate Inhibition of NNMT
Nicotinamide N-methyltransferase (NNMT) plays a critical role in the metabolism of nicotinamide and related compounds, influencing various physiological and pathological processes. The discovery of bisubstrate NNMT inhibitors, such as the compound MS2734, showcases the potential for developing targeted therapies for diseases associated with NNMT overexpression. These inhibitors occupy both substrate and cofactor binding sites, offering insights into the enzyme's inhibition mechanism and facilitating the design of more potent and selective inhibitors (Babault et al., 2018).
Antimicrobial Properties
Compounds derived from nicotinic acid and nicotinamide have demonstrated antimicrobial activity against various bacterial and fungal species. The synthesis of 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole has yielded compounds with significant antimicrobial efficacy, comparable to standard drugs in some cases. This research highlights the potential of nicotinamide derivatives in developing new antimicrobial agents (Patel & Shaikh, 2010).
Molecular Structure Studies
Investigations into the molecular structure of nicotinamide and its derivatives are fundamental to understanding their biochemical behavior and therapeutic potential. Studies like the gas-phase molecular structure analysis of nicotinamide by electron diffraction combined with MP2 calculations provide valuable insights into the compound's physical and chemical properties, which are essential for drug design and development (Takeshima et al., 2003).
Corrosion Inhibition
Nicotinamide derivatives have also been identified as effective corrosion inhibitors for mild steel in acidic conditions. The corrosion inhibition effect and adsorption behavior of these derivatives offer a promising avenue for protecting industrial materials, highlighting the versatility of nicotinamide derivatives in applications beyond biomedicine (Chakravarthy et al., 2014).
Mechanism of Action
Oxadiazoles
This compound contains a 1,2,4-oxadiazole ring, which is a type of heterocyclic aromatic organic compound. Oxadiazoles have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Pyridines
The compound also contains a pyridine ring. Pyridines are aromatic organic compounds that are structurally similar to benzene, but one methine group (=CH−) is replaced by a nitrogen atom. Pyridines are often used as precursors to agrochemicals and pharmaceuticals .
Pyrrolidines
This compound contains a pyrrolidine, which is a cyclic amine. Pyrrolidines are found in many natural alkaloids such as nicotine and are used in organic synthesis and pharmaceutical drug design .
Properties
IUPAC Name |
6-methyl-N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-12-3-4-14(9-20-12)18(26)23-16-7-8-25(11-16)17-6-5-15(10-21-17)19-22-13(2)24-27-19/h3-6,9-10,16H,7-8,11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWUXGOUVCLOEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCN(C2)C3=NC=C(C=C3)C4=NC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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